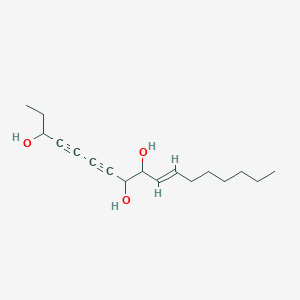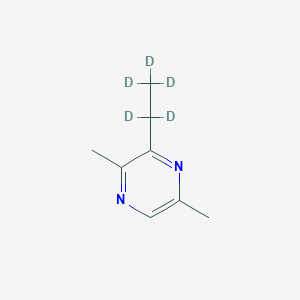
3-Ethyl-2,5-dimethylpyrazine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,5-dimethylpyrazine-d5 is a deuterated analog of 3-Ethyl-2,5-dimethylpyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and tracing studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-2,5-dimethylpyrazine can be synthesized chemoenzymatically from L-threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde. The aminoacetone is supplied by L-threonine 3-dehydrogenase using L-threonine as a substrate via 2-amino-3-ketobutyrate. Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-threonine when CoA is at low concentrations .
Industrial Production Methods
The industrial production of 3-Ethyl-2,5-dimethylpyrazine-d5 involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2,5-dimethylpyrazine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated pyrazine derivatives .
Applications De Recherche Scientifique
3-Ethyl-2,5-dimethylpyrazine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Studied for its role as a chemical transmitter in living organisms, influencing behaviors and physiological responses.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases like Alzheimer’s and tuberculosis.
Industry: Utilized in the flavor and fragrance industry due to its presence in various foods and its impact on sensory properties
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,5-dimethylpyrazine-d5 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a chemical transmitter by binding to receptors and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,5-Dimethyl-3-ethylpyrazine
Comparison
3-Ethyl-2,5-dimethylpyrazine-d5 is unique due to its deuterated labeling, which provides enhanced stability and allows for precise analytical studies. Compared to other similar compounds, it offers distinct advantages in tracing and quantitation applications, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
141.22 g/mol |
Nom IUPAC |
2,5-dimethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3/i1D3,4D2 |
Clé InChI |
WHMWOHBXYIZFPF-SGEUAGPISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1=NC(=CN=C1C)C |
SMILES canonique |
CCC1=NC(=CN=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


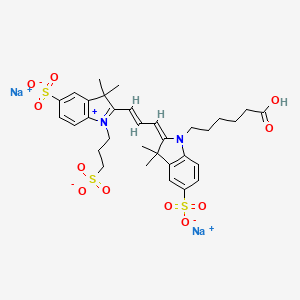
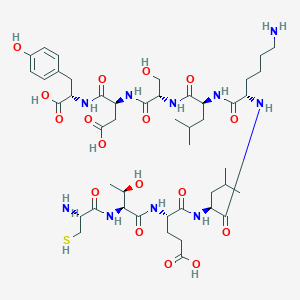

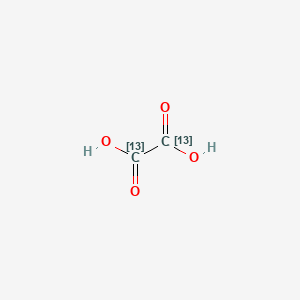
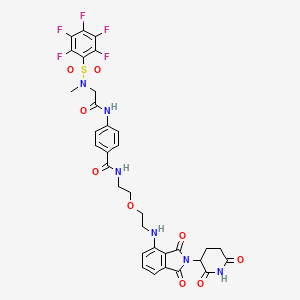
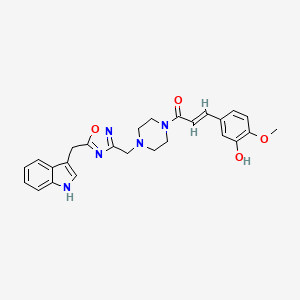
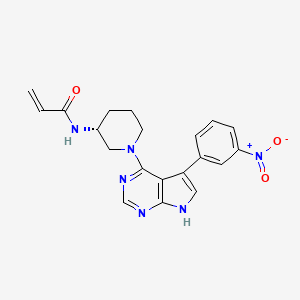

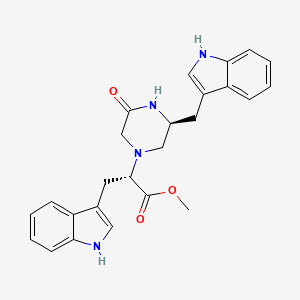
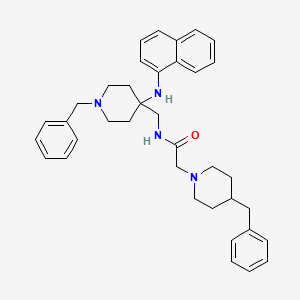
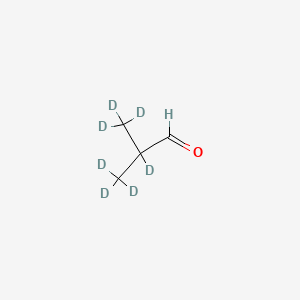

![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
